molecular formula C18H42BN B1174233 Cetyldimethylamine-borane compd. CAS No. 19047-99-5

Cetyldimethylamine-borane compd.

Cat. No.: B1174233
CAS No.: 19047-99-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetyldimethylamine-borane compd. (CAS 19047-99-5) is an organoboron chemical with the molecular formula C18H42BN and a molecular weight of 283.35 g/mol . It is a 1:1 complex between borane (BH3) and N,N-dimethyl-1-hexadecanamine, also known as cetyldimethylamine . This places it within the broader family of amine-borane complexes, which are generally valued for their stability and utility as reducing agents in organic synthesis . While specific recent studies on this exact long-chain compound are limited, research into simpler analogs like dimethylamine-borane (DMAB) reveals significant potential for amine-boranes in fields like hydrogen storage . DMAB can undergo catalytic hydrolysis to liberate hydrogen gas (H2), a reaction of great interest for developing clean energy systems . Furthermore, amine-borane complexes, such as the commercially available borane-trimethylamine complex, are known to be versatile reagents for the reduction of carbonyl groups, carbon-nitrogen double bonds, and other functional group transformations in synthetic chemistry . The long alkyl chain (cetyl) in Cetyldimethylamine-borane compd. may impart unique properties such as modified solubility or lipophilicity, potentially making it suitable for applications in material science or as a precursor in specialized synthetic protocols. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

19047-99-5

Molecular Formula

C18H42BN

Synonyms

Cetyldimethylamine-borane compd.

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reduction Reactions
Cetyldimethylamine-borane is primarily utilized as a reducing agent in organic chemistry. It effectively reduces carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. The compound also facilitates the reduction of imines and oximes to amines, showcasing its versatility in functional group transformations.

Case Study: Reduction of Nitro Compounds
A study demonstrated that CDAB could reduce nitro compounds to amines under mild conditions. This reaction is particularly valuable in synthesizing pharmaceuticals where nitro groups are common intermediates. The efficiency of CDAB in these transformations makes it a preferred reagent over traditional reducing agents like lithium aluminum hydride due to its milder nature and lower reactivity .

Hydrogen Storage

Hydrogen Generation
Cetyldimethylamine-borane is explored for its potential in hydrogen storage and generation. When hydrolyzed, it releases hydrogen gas, making it a candidate for hydrogen fuel applications. The reaction can be represented as follows:CDAB+H2OC2H10BN+H2\text{CDAB}+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_{10}\text{BN}+\text{H}_2This property is particularly significant in developing clean energy solutions where hydrogen serves as a fuel source .

Materials Science

Electroless Plating
CDAB is employed in electroless plating processes for metals and semiconductors. It acts as a reducing agent to deposit metal films on substrates without the need for an external electrical current. This application is crucial in fabricating electronic components where uniform metal coatings are required .

Medicinal Chemistry

Antineoplastic Activity
Research indicates that amine-boranes, including CDAB, possess cytotoxic properties against various cancer cell lines. The mechanism involves inhibiting DNA synthesis by targeting key enzymes involved in nucleotide metabolism, thus demonstrating potential as anticancer agents .

Case Study: In Vitro Studies
In vitro studies have shown that CDAB exhibits significant cytotoxicity against human tumor models. The compound's ability to disrupt cellular processes highlights its potential for further development into therapeutic agents .

Toxicological Studies

Despite its beneficial applications, cetyldimethylamine-borane has been associated with toxicity concerns. Studies have reported neurotoxic effects following exposure, necessitating careful handling and safety assessments . Understanding the toxicological profile is crucial for its safe application across industries.

Summary of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisReducing agent for carbonyls and nitro compoundsEffective under mild conditions; versatile reactions
Hydrogen StorageReleases hydrogen upon hydrolysisPotential clean energy solution
Materials ScienceUsed in electroless platingEssential for uniform metal coatings
Medicinal ChemistryExhibits antineoplastic activityCytotoxic against cancer cell lines
Toxicological StudiesAssociated with neurotoxic effectsRequires safety assessments

Comparison with Similar Compounds

Comparison with Similar Amine-Borane Complexes

Trimethylamine-Borane

Molecular Formula : C₃H₁₂BN (CAS 75-22-9)
Molecular Weight : 72.95 g/mol

  • Structural Differences : Trimethylamine-borane replaces the dimethylamine group with a bulkier trimethylamine ligand, increasing steric hindrance.
  • Thermal Stability : Trimethylamine-borane exhibits higher thermal stability compared to DMAB, likely due to stronger B-N bonding and reduced steric strain .

Primary Alkylamine-Borane Adducts (CₓH₂ₓ₊₁NH₂BH₃)

General Formula : Variable alkyl chains (e.g., methyl to hexyl)

  • Synthesis : Prepared via direct reaction of primary alkylamines with borane, yielding adducts with tunable chain lengths. For example, ethylamine-borane (C₂H₇N·BH₃) has a molecular weight of 59.91 g/mol .
  • Decomposition Behavior : Shorter-chain adducts (e.g., methylamine-borane) decompose at lower temperatures (≈80°C) compared to DMAB (≈120°C), releasing H₂. Longer chains (e.g., hexylamine-borane) show delayed decomposition but reduced solubility in polar solvents .
  • Applications: Investigated for hydrogen storage and as precursors to polyaminoboranes .

Aldimine-Borane Complexes

Example : Aromatic aldimine-triethylborane complexes (e.g., 4a–4e)

  • Structural Features : Aldimine ligands (R–CH=N–R') coordinate with triethylborane, differing from DMAB’s amine-borane structure.
  • Reactivity: These complexes are less stable than DMAB and primarily serve as intermediates in chiral amino alcohol synthesis .

Comparative Data Table

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Decomposition Temp. (°C) Key Applications References
Dimethylamine-borane C₂H₁₀BN 74-94-2 58.92 ~120 Electroless coatings, reducing agent
Trimethylamine-borane C₃H₁₂BN 75-22-9 72.95 ~150 Organic synthesis
Ethylamine-borane C₂H₁₀BN - 59.91 ~80 Hydrogen storage
Aldimine-triethylborane Variable - Variable <100 Chiral synthesis

Preparation Methods

Borohydride and Ammonium Salt Reactions

The foundational method involves reacting sodium borohydride (NaBH₄) with dimethylammonium chloride in a solvent. Early approaches used water or liquid ammonia, but hydrolysis and low-temperature constraints limited yields. For example, in aqueous media, dimethylamine-borane yields rarely exceeded 70% due to BH₃ hydrolysis.

Example Procedure (US5565615A):

  • Reactants : NaBH₄ (19 g, 0.5 mol), acetic acid (30 g, 0.5 mol), dimethylamine (93 mL), toluene (90 mL).

  • Conditions : Reflux at 9°C, followed by gradual heating to 30°C over 2 hours.

  • Work-up : Distillation of dimethylamine, filtration, and concentration.

  • Yield : 98% dimethylamine-borane.

Solvent Systems and Temperature Optimization

Organic solvents like toluene or ethers mitigate hydrolysis but require antifoaming agents to manage hydrogen gas evolution. Temperatures between 10°C and 30°C balance reaction kinetics and borohydride stability.

Modern Advancements in Amine-Borane Synthesis

Tetrahydrofuran-Water Biphasic Systems (CN114075233B)

A 2022 Chinese patent introduced a one-step method using tetrahydrofuran (THF)-water mixtures and dimethylammonium dimethylcarbamate. This approach eliminates solid handling and improves reaction control:

Reaction Scheme :

(CH3)2NCOO(CH3)2NH2+2NaBH4+H2O2(CH3)2NH\cdotpBH3+Na2CO3+2H2(\text{CH}3)2\text{NCOO}(\text{CH}3)2\text{NH}2 + 2\text{NaBH}4 + \text{H}2\text{O} \rightarrow 2(\text{CH}3)2\text{NH·BH}3 + \text{Na}2\text{CO}3 + 2\text{H}_2 \uparrow

Procedure :

  • Reactants : NaBH₄ (15.45 g, 0.4 mol), dimethylammonium dimethylcarbamate (32.21 g, 0.24 mol), THF (150 g), water (28.82 g).

  • Conditions : 15°C, 5-hour reaction under nitrogen.

  • Work-up : Aqueous extraction, THF concentration, and NaOH purification.

  • Yield : 89.05% dimethylamine-borane.

Comparative Analysis of Solvent Efficacy

Parameter Aqueous System THF-Water System
Solvent PolarityHighModerate
Max Yield98%89.05%
By-product ManagementFiltrationAqueous extraction
Temperature Range9–30°C-10–40°C

Adapting Methods for Cetyldimethylamine-Borane

Solvent Selection for Long-Chain Amines

Cetyldimethylamine’s hydrophobicity necessitates non-polar solvents. Toluene or hexane, combined with minimal polar co-solvents (e.g., THF), could enhance solubility. Antifoaming agents, such as alkylsulfonates, may mitigate foam from hydrogen evolution.

Reaction Stoichiometry and By-product Removal

A hypothetical synthesis might involve:

  • Reactants : Cetyldimethylammonium chloride + NaBH₄.

  • Solvent : Toluene/THF (4:1 v/v).

  • Conditions : 20–25°C, slow acid addition to minimize borohydride decomposition.

  • Work-up : Distillation to recover toluene, followed by cold filtration to isolate cetyldimethylamine-borane.

Challenges in Purification

  • Salt By-products : Sodium chloride or carbonate removal via water extraction.

  • Product Isolation : Crystallization from cooled organic phases or vacuum distillation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.